Ethyl iododifluoroacetate

Description

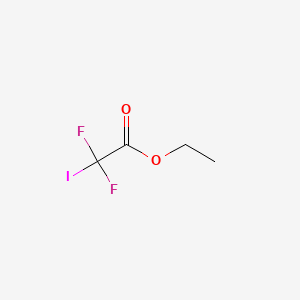

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWXXIZVRRTDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371909 | |

| Record name | Ethyl iododifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7648-30-8 | |

| Record name | Ethyl iododifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoro(iodo)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of ethyl iododifluoroacetate

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl Iododifluoroacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (CAS No. 7648-30-8), a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetate moiety into complex molecules.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development and material science who require a detailed, practical understanding of the experimental intricacies involved.

Introduction: The Significance of this compound

This compound is a key building block in synthetic chemistry. Its utility stems from the presence of the reactive carbon-iodine bond, which allows for the introduction of the CF2CO2Et group via various coupling and radical reactions.[2] This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The compound itself is a colorless liquid with a molecular weight of 249.98 g/mol .

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7648-30-8 | |

| Molecular Formula | C4H5F2IO2 | [4] |

| Molecular Weight | 249.98 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 78-79 °C | [1] |

| Density | 1.75-1.76 g/cm³ | [1] |

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound typically involves a halogen exchange reaction, where a suitable precursor is converted to the desired iodo-compound. The choice of method depends on the availability of starting materials, desired scale, and safety considerations.

Halogen Exchange from Ethyl Bromodifluoroacetate (Finkelstein Reaction)

A primary and effective route is the Finkelstein reaction, a classic SN2 reaction that involves the exchange of one halogen for another.[6][7] In this case, ethyl bromodifluoroacetate is treated with an iodide salt, typically sodium iodide (NaI), in a suitable polar aprotic solvent like acetone.

Mechanism: The reaction is driven to completion by exploiting the differential solubility of the halide salts. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide is not.[6][8] According to Le Châtelier's principle, the precipitation of NaBr from the reaction mixture shifts the equilibrium towards the formation of the product, this compound.[8][9]

Synthesis from Ethyl Difluoroacetate Precursors

Alternative methods involve starting from other difluoroacetate derivatives. For instance, a reported synthesis involves the reaction of FSO2OCF2CO2Et with NaI, achieving a 93% yield.[3][5] Another approach utilizes zinc and iodine in acetonitrile to achieve a 90% yield.[5] These methods provide high yields but may require more specialized starting materials.

Experimental Protocol: Synthesis via Finkelstein Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from ethyl bromodifluoroacetate.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4][10]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Role |

| Ethyl Bromodifluoroacetate | 670-24-6 | 202.98 | 1.0 eq | Starting Material |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 1.5 eq | Iodide Source |

| Acetone (Anhydrous) | 67-64-1 | 58.08 | ~10 mL / g of substrate | Solvent |

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous acetone, followed by sodium iodide. Stir the mixture until the NaI is fully dissolved.

-

Reaction Initiation: Add ethyl bromodifluoroacetate to the solution dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography (GC). The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[9]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filtration: Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[11]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Purification Techniques

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent.

Fractional Distillation Under Reduced Pressure

Fractional distillation is the most effective method for purifying this compound on a laboratory scale. Due to its relatively high boiling point, distillation is performed under reduced pressure to prevent thermal decomposition.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the components are lowered, allowing for distillation at a lower temperature.[12]

Protocol for Purification

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

-

Transfer: Transfer the crude product to the distillation flask.

-

Distillation: Gradually reduce the pressure and slowly heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The literature boiling point is 78-79 °C at atmospheric pressure, which will be significantly lower under vacuum.[1]

-

Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, and in a cool, well-ventilated place.[10][13]

Analytical Characterization

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~4.40 | Quartet (q) | -OCH₂ CH₃ | Protons on carbon adjacent to ester oxygen. |

| ¹H | ~1.35 | Triplet (t) | -OCH₂CH₃ | Protons on terminal methyl group. |

| ¹³C | ~160 | Triplet (t, J C-F) | C =O | Carbonyl carbon, split by two adjacent fluorine atoms. |

| ¹³C | ~115 | Triplet (t, J C-F) | -C F₂I | Carbon bearing two fluorines and an iodine. |

| ¹³C | ~65 | Singlet | -OCH₂ CH₃ | Methylene carbon of the ethyl group. |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Note: The predicted shifts and multiplicities are based on established principles of NMR spectroscopy and data for similar structures like ethyl acetate.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Standard GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.[16][17]

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A typical temperature program might start at 45 °C and ramp up to 300 °C.[16]

-

MS Detection: As components elute from the GC column, they are ionized (typically by electron impact, 70 eV) and their mass-to-charge ratio is detected.[16]

-

Analysis: A pure sample should show a single major peak in the gas chromatogram. The mass spectrum of this peak should display a molecular ion peak corresponding to the mass of this compound (249.98 m/z).

Safety and Handling

This compound is an irritant and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18][13]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[4][19][20] Avoid breathing vapors or mist.[4][13] Prevent contact with skin and eyes by wearing appropriate PPE, including tightly fitting safety goggles and chemical-resistant gloves (e.g., nitrile).[4][10] Use non-sparking tools and take measures to prevent electrostatic discharge.[4][19][20]

-

Storage: Store locked up in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and away from heat or ignition sources.[10][20]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][13]

-

In case of skin contact: Wash off with plenty of soap and water. If irritation occurs, get medical help.[4][13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][13]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4][20]

References

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 7648-30-8 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. Swarts-Finkelstein [simply.science]

- 9. m.youtube.com [m.youtube.com]

- 10. gfl.co.in [gfl.co.in]

- 11. rsc.org [rsc.org]

- 12. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. ijarbs.com [ijarbs.com]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. meridianbioscience.com [meridianbioscience.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Analysis of Ethyl Iododifluoroacetate

Introduction

Ethyl iododifluoroacetate (C₄H₅F₂IO₂) is a halogenated ester of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its utility as a building block for introducing the difluoroacetate moiety into complex molecules necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive analysis of the key spectral data for this compound—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers and drug development professionals, a deep appreciation of this data is paramount for reaction monitoring, quality control, and mechanistic elucidation. This document moves beyond a simple recitation of spectral peaks to offer insights into the underlying chemical principles that govern the observed data.

Molecular Structure and its Influence on Spectral Signatures

The structure of this compound, with its ethyl ester group, a quaternary carbon bearing two fluorine atoms, and a bulky iodine atom, gives rise to a unique and informative set of spectral characteristics. The electronegativity of the fluorine and oxygen atoms, coupled with the spin-active nuclei (¹H, ¹³C, ¹⁹F) and the mass of the iodine atom, all play crucial roles in the NMR, IR, and MS data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and provides clear information about the ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.35 | Quartet (q) | 2H | JHH = 7.1 | -OCH₂CH₃ |

| ~1.35 | Triplet (t) | 3H | JHH = 7.1 | -OCH₂CH₃ |

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

The ¹H NMR spectrum exhibits two distinct signals corresponding to the two non-equivalent sets of protons in the ethyl group.

-

The Methylene Protons (-OCH₂CH₃): The quartet at approximately 4.35 ppm is assigned to the methylene protons. The downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom of the ester functionality. The signal is split into a quartet by the three neighboring methyl protons, following the n+1 rule (3+1=4).

-

The Methyl Protons (-OCH₂CH₃): The triplet at around 1.35 ppm corresponds to the methyl protons. This signal is in the typical upfield region for an alkyl group. It is split into a triplet by the two adjacent methylene protons (2+1=3).

The following Graphviz diagram illustrates the spin-spin coupling relationship in the ethyl group.

Caption: ¹H-¹H spin-spin coupling in the ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A sweep width of approximately 220-250 ppm.

-

-

Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~160 | Triplet (t) | ¹JCF ≈ 35-45 | C=O |

| ~110 | Triplet (t) | ¹JCF ≈ 280-300 | -CF₂I |

| ~64 | Singlet (s) | - | -OCH₂CH₃ |

| ~14 | Singlet (s) | - | -OCH₂CH₃ |

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

-

The Carbonyl Carbon (C=O): The carbonyl carbon appears as a triplet at approximately 160 ppm. The significant downfield shift is characteristic of an ester carbonyl. The triplet multiplicity arises from coupling to the two fluorine atoms on the adjacent carbon (²JCF).

-

The Difluoroiodo Carbon (-CF₂I): This carbon experiences a massive downfield shift to around 110 ppm due to the combined deshielding effects of the two fluorine atoms and the iodine atom. The signal is a triplet due to the direct one-bond coupling to the two fluorine atoms (¹JCF), which is typically very large.

-

The Methylene Carbon (-OCH₂CH₃): The methylene carbon of the ethyl group appears at around 64 ppm, deshielded by the adjacent oxygen atom.

-

The Methyl Carbon (-OCH₂CH₃): The methyl carbon gives a signal in the upfield region, around 14 ppm, as expected for an alkyl carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, equipped with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A wide spectral width is often necessary for fluorinated compounds.

-

-

Processing: Similar to ¹H NMR processing. An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used.

Data Summary: ¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet (s) | -CF₂I |

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

The two fluorine atoms in this compound are chemically equivalent, and therefore, they give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift is expected in the region of -60 to -70 ppm, which is a typical range for difluoroalkyl groups attached to an electron-withdrawing group and an iodine atom. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum is expected as there are no other fluorine atoms or nearby protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Summary: IR (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760-1780 | Strong | C=O stretch (ester) |

| ~1100-1300 | Strong, Broad | C-F stretch |

| ~1000-1100 | Strong | C-O stretch (ester) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

Disclaimer: This is a representative dataset based on established IR correlation tables.

Interpretation and Causality:

-

The Carbonyl Stretch (C=O): A very strong and sharp absorption in the region of 1760-1780 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of the electronegative fluorine atoms on the α-carbon shifts this absorption to a higher wavenumber compared to a typical alkyl ester (which appears around 1735-1750 cm⁻¹).

-

The Carbon-Fluorine Stretch (C-F): The C-F stretching vibrations give rise to very strong and often broad absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. This is a characteristic feature of fluorinated organic compounds.

-

The Carbon-Oxygen Stretch (C-O): The C-O stretching vibration of the ester linkage is also observed as a strong band in the 1000-1100 cm⁻¹ region.

-

The Carbon-Hydrogen Stretch (C-H): The C-H stretching vibrations of the ethyl group appear as medium intensity bands in the 2900-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Data Summary: MS (EI, 70 eV)

| m/z | Possible Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 205 | [M - OCH₂CH₃]⁺ |

| 127 | [I]⁺ |

| 123 | [M - I]⁺ |

| 79 | [CF₂I]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Disclaimer: This is a representative fragmentation pattern based on established mass spectrometry principles.

Interpretation and Causality:

The mass spectrum of this compound will show a molecular ion peak at m/z = 250, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.

-

Molecular Ion ([M]⁺): The peak at m/z = 250 confirms the molecular weight of the compound.

-

Loss of the Ethoxy Group ([M - OCH₂CH₃]⁺): Cleavage of the ester linkage can lead to the loss of the ethoxy radical, resulting in a fragment at m/z = 205.

-

Iodine Cation ([I]⁺): A prominent peak at m/z = 127 is expected, corresponding to the iodine cation, which is a common fragment for iodine-containing compounds.

-

Loss of Iodine ([M - I]⁺): The C-I bond is relatively weak, and its cleavage can result in a fragment at m/z = 123.

-

Other Fragments: Other significant fragments include [CF₂I]⁺ at m/z = 79, [OCH₂CH₃]⁺ at m/z = 45, and [CH₂CH₃]⁺ at m/z = 29.

The following Graphviz diagram illustrates a plausible fragmentation pathway.

Caption: Plausible fragmentation pathways for this compound in MS.

Conclusion

The comprehensive spectral analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a detailed and self-validating structural confirmation of the molecule. Each technique offers a unique piece of the structural puzzle, and together, they provide a high degree of confidence in the identity and purity of the compound. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectral signatures is not merely an academic exercise but a critical component of ensuring the quality and integrity of their work.

Safety, handling, and storage of ethyl iododifluoroacetate

An In-Depth Technical Guide for the Safe Handling, Storage, and Use of Ethyl Iododifluoroacetate

Introduction: Understanding this compound

This compound (CAS 7648-30-8) is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its utility lies in its ability to introduce the crucial difluoroacetate moiety into molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. The presence of iodine and fluorine atoms on the same carbon atom presents unique safety challenges that must be managed through rigorous protocols.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and storage requirements for this compound. It is intended for researchers, chemists, and drug development professionals who work with this reagent. By grounding our procedures in the fundamental chemical properties of the molecule, we aim to foster a proactive safety culture that protects both the researcher and the integrity of the research.

Section 1: Hazard Identification and Risk Profile

A foundational principle of laboratory safety is to understand the intrinsic hazards of a substance. This compound is classified as an irritant and a flammable liquid.[3][4] A summary of its hazard profile and physical properties is essential for any risk assessment.

Globally Harmonized System (GHS) Classification

According to multiple safety data sheets, this compound is classified with the following hazard statements:

These classifications necessitate stringent measures to prevent contact with skin, eyes, and the respiratory system.

| GHS Hazard Information | |

| Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning [4][5] |

| Hazard Statements | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501.[3][4] |

Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for predicting its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₂IO₂ | [3][4] |

| Molecular Weight | 249.98 g/mol | [2][3] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 65 °C | [2][6] |

| Density | 1.7 g/cm³ | [2][6] |

| Flash Point | 45.4 °C | [4] |

| Solubility | Soluble in THF, benzene, toluene; slightly soluble in ether; very slightly soluble in hexane. | [2][6] |

The flash point of 45.4°C indicates that this compound is a flammable liquid and its vapors can form ignitable mixtures with air.[4][7] Therefore, all sources of ignition must be rigorously excluded from the handling area.

Toxicological Profile and Reactivity

While comprehensive toxicological data is not widely available, the compound is classified as having high toxicity and being an irritant.[1] The primary hazards are acute irritation to the skin, eyes, and respiratory system.[3] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, particularly when exposed to light or heat.[8] This degradation can release iodine, which is identifiable by a characteristic yellow-brown discoloration.[8]

Section 2: Engineering and Personal Protective Measures

A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[9][10] The hood ensures that any vapors are contained and exhausted safely.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[4]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working in the area.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.[4][13] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[14]

-

Protective Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn.[4] For larger quantities or higher-risk operations, a full chemical-resistant suit may be necessary.[14]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[4][15]

Caption: Core PPE requirements and their direct correlation to GHS hazard statements.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.

Safe Handling Protocol

-

Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[16] Remove all potential ignition sources from the work area.[4][17]

-

Aliquotting and Dispensing: Conduct all transfers within a chemical fume hood. Use non-sparking tools and equipment.[4] Grounding and bonding may be necessary for larger containers to prevent static discharge.[7]

-

During Use: Keep the container tightly closed when not in use.[4] Avoid contact with skin and eyes.[4] If any contact occurs, follow the first-aid procedures outlined in Section 4.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete.[4][17] Decontaminate the work surface.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations. The C-I bond's sensitivity to light and heat is a primary concern.[8]

-

Temperature: Store in a cool, dry, well-ventilated place.[4][9] Refrigeration at 2-8°C is recommended.[2][6]

-

Light: Protect from light by storing in an amber or opaque container.[2][8][18]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[4][9] Containers should be inspected periodically for signs of degradation or leakage.[11]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, heat sources, and open flames.[4][9] The storage area should be clearly labeled.

Section 4: Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical help.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Response Protocol

A chemical spill requires a calm, methodical response to prevent exposure and further contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11][16]

-

Assess the Spill: Determine if the spill is minor or major. A major spill (e.g., >1 liter, or any amount outside of a fume hood) requires professional emergency response.[11]

-

Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[4][9]

-

Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.2.

-

Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill pillow.[9] Work from the outside of the spill inward to prevent spreading.[16]

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][16]

-

Decontaminate: Clean the spill area with soap and water.[11]

-

Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[16]

Caption: A decision-making workflow for responding to a chemical spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[4][16]

-

Disposal Route: Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not dispose of the material down the drain.[4]

-

Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is an indispensable tool for chemical innovation. By treating it with the respect it deserves—grounded in a deep understanding of its chemical properties and potential hazards—researchers can safely harness its synthetic power. The protocols and information in this guide are designed to create a self-validating system of safety, where a prepared mind and a controlled environment are the most critical tools in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 7648-30-8 [chemicalbook.com]

- 3. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound CAS#: 7648-30-8 [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. trimaco.com [trimaco.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. gfl.co.in [gfl.co.in]

- 15. cws.auburn.edu [cws.auburn.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

The Dichotomous Reactivity of Ethyl Iododifluoroacetate: A Technical Guide to its Mechanistic Pathways in Organic Synthesis

Introduction: The Privileged Role of the Difluoromethyl Group in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF2H) group, in particular, holds a privileged position. Its unique stereoelectronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino groups, make it a highly sought-after moiety for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Ethyl iododifluoroacetate (EIDFA) has emerged as a versatile and powerful reagent for introducing this valuable functional group, exhibiting a fascinating dichotomy in its reactivity that allows for the formation of a diverse array of difluoromethylated structures.

This in-depth technical guide provides a comprehensive exploration of the mechanistic pathways governing the reactions of this compound. We will dissect the core principles of its dual reactivity, navigating the nuanced landscape of ionic and radical-mediated transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical insights into harnessing the full synthetic potential of this important reagent.

Part 1: The Ionic Pathway - The Difluoro-Reformatsky Reaction

One of the primary modes of reactivity for this compound is its participation in the Reformatsky reaction, an organozinc-mediated carbonyl addition. This pathway hinges on the generation of a key intermediate: a zinc difluoroenolate.

Generation and Structure of the Difluorinated Reformatsky Reagent

The classical Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester.[1][2] In the case of EIDFA, this process leads to the formation of an organozinc reagent, often referred to as a "Reformatsky enolate."[3] This species is less reactive than its lithium or Grignard counterparts, a characteristic that prevents undesired side reactions such as self-condensation or addition to the ester functionality.[1]

The reaction is initiated by the insertion of zinc dust into the carbon-iodine bond of EIDFA. This oxidative addition forms an organozinc iodide intermediate, which is believed to exist as a dimer in solution.[2] The resulting zinc enolate is a nucleophilic species that is poised to react with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones.

Diagram 1: Generation of the Zinc Difluoroenolate

Caption: Formation of the zinc difluoroenolate from this compound.

The Carbonyl Addition Step: A Six-Membered Transition State

Once formed, the zinc difluoroenolate readily adds to the carbonyl group of aldehydes and ketones. The generally accepted mechanism proceeds through a six-membered chair-like transition state, where the zinc atom coordinates to the carbonyl oxygen.[1][2] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate. A subsequent rearrangement, involving the transfer of the zinc atom to the carbonyl oxygen, leads to the formation of a new carbon-carbon bond.[2]

Following an acidic workup to quench the reaction and remove the zinc salts, the final product, a β-hydroxy-α,α-difluoroester, is obtained.[1][2]

Diagram 2: Mechanism of the Difluoro-Reformatsky Reaction

References

An In-depth Technical Guide to the Theoretical Studies of Ethyl Iododifluoroacetate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iododifluoroacetate (EIDFA) is a pivotal reagent in modern organic synthesis, prized for its ability to introduce the valuable difluoroacetate moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of the theoretical studies that have illuminated the reactivity of EIDFA. By leveraging high-level computational chemistry, researchers have been able to dissect the intricate mechanisms governing its participation in various transformations, including radical, nucleophilic, and cycloaddition reactions. This document synthesizes these theoretical insights, offering a detailed exploration of the underlying principles that dictate EIDFA's chemical behavior. Through a combination of in-depth analysis, data-rich tables, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of EIDFA's reactivity, thereby empowering them to harness its full potential in their synthetic endeavors.

Introduction: The Significance of this compound and the Role of Theoretical Chemistry

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. This compound (C4H5F2IO2) stands out as a particularly versatile building block for the introduction of the difluoromethyl group (CF2), a motif of significant interest in medicinal chemistry.[1][2][3]

Understanding the reactivity of EIDFA is paramount to its effective utilization. While empirical studies provide invaluable information, theoretical and computational chemistry offer a deeper, mechanistic understanding of its chemical transformations.[4] By modeling reaction pathways, transition states, and intermediates, computational methods such as Density Functional Theory (DFT) provide unparalleled insights into the energetics and kinetics of reactions involving EIDFA.[5][6][7][8][9] This theoretical framework not only rationalizes experimental observations but also predicts new reactive pathways, guiding the design of novel synthetic methodologies.

This guide will delve into the theoretical underpinnings of EIDFA's reactivity, focusing on the computational approaches used to study its behavior and the mechanistic insights gleaned from these studies.

Computational Methodologies for Studying this compound Reactivity

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. The study of EIDFA's reactivity often employs a combination of quantum mechanical methods to balance computational cost with accuracy.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational organic chemistry due to its favorable balance of accuracy and computational efficiency.[5][6][7][8][9] For reactions involving EIDFA, a variety of functionals are employed:

-

Hybrid Functionals: Functionals like B3LYP are widely used for their robust performance across a range of organic reactions.[10]

-

Range-Separated Hybrid Functionals: Functionals such as the ωB97X-D are particularly well-suited for describing systems with non-covalent interactions and for providing more accurate thermochemistry.[11]

-

Meta-GGA Functionals: Functionals like M06-2X are often chosen for their accuracy in predicting reaction barriers and non-covalent interactions, which are crucial in understanding reaction mechanisms.[12]

Basis Sets

The choice of basis set is critical for accurately describing the electronic structure of the molecule. For iodine-containing compounds like EIDFA, it is essential to use basis sets that can handle the large number of electrons and relativistic effects of the iodine atom. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. For iodine, effective core potentials (ECPs) are often employed to reduce the computational cost.

Solvation Models

Reactions are typically carried out in solution, and the solvent can have a profound impact on reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM)[13] and the SMD model, are frequently used to account for the bulk solvent effects on the energies of reactants, intermediates, and transition states.

Experimental Workflow: A Computational Approach to EIDFA Reactivity

Caption: A typical computational workflow for investigating the mechanism of a reaction involving this compound.

Unraveling the Reactivity of this compound: A Theoretical Perspective

Theoretical studies have provided a detailed picture of EIDFA's involvement in a variety of important organic transformations.

Radical Reactions: A Dominant Pathway

The relatively weak C-I bond in EIDFA makes it an excellent precursor for the difluoroacetyl radical (•CF2COOEt) under radical initiation conditions. Computational studies have been instrumental in elucidating the mechanisms of these radical reactions.

A notable example is the diethylzinc-mediated radical (3+2) cycloaddition of vinyl azides with EIDFA to form 3,3-difluoro-γ-lactams.[14] Theoretical calculations can model the initial steps of radical formation and the subsequent addition to the vinyl azide, providing insights into the regioselectivity and stereoselectivity of the reaction. DFT calculations can be used to determine the activation barriers for the different possible addition pathways, explaining the experimentally observed outcomes.

Key Theoretical Insights into Radical Reactions:

-

Bond Dissociation Energy (BDE): Calculations of the C-I BDE in EIDFA provide a quantitative measure of the ease of radical formation.

-

Spin Density Analysis: This analysis reveals the distribution of the unpaired electron in the •CF2COOEt radical, which helps to predict its reactivity and regioselectivity in addition reactions.

-

Transition State Analysis: Locating and characterizing the transition states for radical addition steps allows for the determination of activation energies and the rationalization of reaction rates and selectivities.[5]

Table 1: Calculated Properties of the Difluoroacetyl Radical

| Property | Calculated Value (Typical DFT level) | Significance |

| C-I Bond Dissociation Energy | ~50-55 kcal/mol | Indicates a relatively weak bond, facilitating radical formation. |

| Spin Density on Carbon | ~0.8-0.9 | Shows that the unpaired electron is primarily localized on the carbon atom, making it the primary site of attack. |

Nucleophilic Substitution Reactions

While radical reactions are prominent, EIDFA can also undergo nucleophilic substitution at the α-carbon. However, the presence of two electron-withdrawing fluorine atoms can influence the mechanism. Theoretical studies can differentiate between a concerted (SN2) and a stepwise (via a Meisenheimer-like intermediate) mechanism.[15][16]

Computational modeling can map the potential energy surface for the approach of a nucleophile to the EIDFA molecule. By comparing the energies of the transition state for a direct displacement with the energies of any potential intermediates, the preferred reaction pathway can be determined.

Reaction Mechanism: Nucleophilic Substitution on EIDFA

Caption: A diagram illustrating the concerted (SN2) versus a stepwise mechanism for nucleophilic substitution on this compound.

Cycloaddition Reactions

EIDFA and its derivatives can participate in various cycloaddition reactions, offering routes to complex fluorinated ring systems.[10][13] Theoretical studies are crucial for understanding the periselectivity, regioselectivity, and stereoselectivity of these reactions.[11][17]

For instance, in a [3+2] cycloaddition reaction, DFT calculations can be used to model the approach of the 1,3-dipole to the difluoroacetyl moiety. By analyzing the frontier molecular orbitals (FMOs) of the reactants, one can predict the favored regiochemical outcome. Furthermore, calculating the activation energies for the formation of different stereoisomers can explain the observed diastereoselectivity.

Conclusion and Future Outlook

Theoretical studies have proven to be an indispensable tool for understanding the intricate reactivity of this compound. By providing a detailed, atomistic view of reaction mechanisms, computational chemistry has not only rationalized experimental findings but has also paved the way for the development of new synthetic methods. The synergy between theory and experiment will undoubtedly continue to be a driving force in harnessing the full potential of this versatile fluorinating agent.

Future theoretical investigations could focus on:

-

Enantioselective Reactions: Modeling the role of chiral catalysts in controlling the stereochemical outcome of reactions involving EIDFA.

-

Photoredox Catalysis: Investigating the mechanisms of light-induced reactions of EIDFA to develop milder and more efficient synthetic protocols.

-

Machine Learning: Employing machine learning models trained on computational data to rapidly predict the reactivity of EIDFA with a wide range of substrates.

By continuing to push the boundaries of computational chemistry, the scientific community can unlock even more innovative applications for this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7648-30-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Abstract [arxiv.org]

- 5. Computational investigation of the radical-mediated mechanism of formation of difluoro methyl oxindoles: Elucidation of the reaction selectivity and yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts [beilstein-journals.org]

- 8. sciforum.net [sciforum.net]

- 9. scispace.com [scispace.com]

- 10. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Exploration of the Mechanism of Critical Steps in the Biomimetic Synthesis of Preuisolactone A, and Discovery of New Ambimodal (5 + 2)/(4 + 2) Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Et2Zn-Mediated Radical (3 + 2) Cycloaddition of Vinyl Azides with this compound to Access 3,3-Difluoro-γ-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Key Fluorination Reagent

An In-Depth Technical Guide to Ethyl Iododifluoroacetate: From Discovery to Modern Synthetic Applications

This compound (CF₂ICO₂Et) has carved a significant niche in the landscape of modern organic synthesis. As a versatile building block, it serves as a valuable precursor for the introduction of the difluoroacetate moiety into a wide array of organic molecules. This functional group is of particular interest to researchers in drug development and agrochemical science due to the unique physicochemical properties conferred by the geminal fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, which can profoundly influence the biological activity of a compound.[1] This guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and contemporary applications of this compound, tailored for professionals in the chemical sciences.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value |

| CAS Number | 7648-30-8[2] |

| Molecular Formula | C₄H₅F₂IO₂[2] |

| Molecular Weight | 249.98 g/mol [3] |

| Boiling Point | 70°C at 70 mmHg[4] |

| Density | 1.7 g/cm³[5] |

| Appearance | Colorless liquid[2] |

Safety Information: this compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] All manipulations should be performed in a well-ventilated fume hood.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

The Historical Trajectory of Synthesis

The journey of this compound from a laboratory curiosity to a commercially available reagent is marked by the development of several synthetic strategies.

Initial Discovery and Synthesis

The first synthesis of this compound was reported in 1985 by a team of Russian chemists led by I. L. Knunyants.[5] Their method involved the reaction of ethyl 2,2-difluoro-2-(fluorosulfonyloxy)acetate (FSO₂OCF₂CO₂Et) with sodium iodide (NaI), which afforded the desired product in a 93% yield.[5][9] This seminal work laid the foundation for future investigations into the chemistry of this valuable reagent.

Evolution of Synthetic Methodologies

Over the years, alternative synthetic routes have been explored to improve upon the original method in terms of accessibility of starting materials, reaction conditions, and overall efficiency. One notable alternative involves the use of more readily available precursors. For instance, a method utilizing iodine and zinc in acetonitrile has been reported to produce this compound in a 90% yield.[10]

A Modern, Validated Synthetic Protocol

The following section provides a detailed, step-by-step protocol for a reliable synthesis of this compound, based on the well-established reaction of ethyl bromodifluoroacetate with an iodide source. This method is often favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis from Ethyl Bromodifluoroacetate

Objective: To synthesize this compound from ethyl bromodifluoroacetate.

Reagents and Materials:

-

Ethyl bromodifluoroacetate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

-

Addition of Starting Material: To the stirring solution, add ethyl bromodifluoroacetate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Separate the organic layer, and wash it with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality in Experimental Design

The choice of reagents and conditions in this protocol is deliberate. Acetone is an ideal solvent as it readily dissolves both the organic substrate and the inorganic iodide salt. The Finkelstein reaction, a nucleophilic substitution, is at the core of this transformation, where the iodide ion displaces the bromide ion. The formation of sodium bromide, which is insoluble in acetone, drives the reaction to completion according to Le Châtelier's principle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. This compound CAS#: 7648-30-8 [m.chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 7648-30-8 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Iododifluoroacetate

Introduction: The Synthetic Utility of Ethyl Iododifluoroacetate

This compound (CAS Number: 7648-30-8) is a halogenated ester of significant interest in the realms of organic synthesis and medicinal chemistry. Its chemical structure, featuring a difluoromethylene group adjacent to an iodine atom and an ethyl ester, renders it a valuable reagent for the introduction of the difluoroacetate moiety into a wide range of organic molecules. This functional group is of particular importance in the design of novel pharmaceuticals and agrochemicals, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physical properties of this compound is paramount for its safe handling, purification, and effective use in synthetic protocols. This guide provides a detailed overview of its key physical characteristics, with a critical analysis of reported values and standardized methodologies for their experimental verification.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the table below. It is critical to note the discrepancy in the reported boiling points, a matter that will be addressed in detail in the subsequent section.

| Property | Value | Source(s) |

| CAS Number | 7648-30-8 | [1][2][3][4][5][6] |

| Molecular Formula | C4H5F2IO2 | [2][4] |

| Molecular Weight | 249.98 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 78-79 °C (Pressure not specified) | [1] |

| 151.4 °C at 760 mmHg | [2] | |

| Density | 1.75-1.76 g/cm³ | [1] |

| Flash Point | 45.4 °C | [2] |

Analysis of Boiling Point Discrepancies

A notable discrepancy exists in the publicly available data for the boiling point of this compound, with values of 78-79 °C and 151.4 °C at standard pressure (760 mmHg) being reported.[1][2] Such variations can arise from several factors, and a critical evaluation is necessary for procedural accuracy in a research setting.

-

Pressure Conditions: The most probable reason for this discrepancy is that the lower boiling point of 78-79 °C was determined under reduced pressure. The boiling point of a liquid is highly dependent on the ambient pressure. Without a specified pressure, this value is of limited utility for predicting behavior at atmospheric pressure.

-

Purity of the Sample: The presence of impurities can either elevate or depress the boiling point of a substance. Volatile impurities would lead to a lower observed boiling point, while non-volatile impurities could have the opposite effect.

-

Experimental Technique: Differences in the experimental setup and methodology for determining the boiling point can also contribute to variations in the measured values.

Given that the value of 151.4 °C is explicitly stated to be at 760 mmHg, it should be considered the more reliable figure for standard atmospheric conditions.[2] However, for applications requiring high purity, such as in drug development, experimental verification of the boiling point is strongly recommended.

Experimental Determination of Physical Properties

To ensure the accuracy of physical data and the purity of the material, the following experimental protocols are provided for the determination of the boiling point and density of this compound.

Protocol for Boiling Point Determination

This protocol describes the standard method for determining the boiling point of a liquid at atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume (a few milliliters) of this compound and a boiling chip into the distillation flask.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 760 mmHg, a pressure correction may be necessary.

Caption: Experimental setup for boiling point determination.

Protocol for Density Determination using a Pycnometer

This protocol outlines the use of a pycnometer for the precise determination of the density of a liquid.

Methodology:

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Water: Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Weigh the water-filled pycnometer.

-

Calculate Volume: Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

-

Fill with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature.

-

Weigh Sample: Weigh the pycnometer filled with this compound.

-

Calculate Density: Calculate the density of the sample by dividing the mass of the sample by the volume of the pycnometer.

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[1][2][3][5][7]

-

Eye and Skin Contact: Causes serious eye and skin irritation.[2][3][5][7] Wear safety goggles and chemical-resistant gloves.

-

Inhalation: May cause respiratory irritation.[2][3][5][7] Handle in a well-ventilated area or a fume hood.

-

Flammability: It is a flammable liquid with a flash point of 45.4 °C.[2] Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable synthetic building block, and a precise understanding of its physical properties is essential for its effective and safe utilization. While there are discrepancies in the reported boiling points, the value of 151.4 °C at 760 mmHg is the most reliably reported figure for standard atmospheric pressure.[2] For research and development purposes, especially in the context of drug development where purity is critical, it is best practice to experimentally verify the physical properties of the specific batch of reagent being used. The protocols provided in this guide offer standardized methods for such verification.

References

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl difluoro(iodo)acetate | C4H5F2IO2 | CID 2737200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | 7648-30-8 [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

The Solubility Profile of Ethyl Iododifluoroacetate: A Technical Guide for Researchers

For professionals in chemical synthesis, drug development, and materials science, a comprehensive understanding of a reagent's solubility is paramount for reaction optimization, purification, and formulation. Ethyl iododifluoroacetate, a key building block in the synthesis of fluorinated organic molecules, presents a unique solubility profile that warrants detailed investigation. This in-depth technical guide provides a thorough analysis of the solubility of this compound in common organic solvents, grounded in established chemical principles and practical experimental insights. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide offers a robust framework for predicting and experimentally determining its solubility, enabling researchers to confidently incorporate this versatile reagent into their workflows.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent physicochemical properties. These characteristics dictate its interactions with various solvent molecules.

Molecular Formula: C₄H₅F₂IO₂[1][2]

Molecular Weight: 249.98 g/mol [2]

The this compound molecule possesses both polar and non-polar characteristics. The ester functional group (-COOEt) introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, which can participate in dipole-dipole interactions. The two fluorine atoms, being highly electronegative, create a strong dipole on the α-carbon. Conversely, the ethyl group (CH₃CH₂) and the bulky iodine atom contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through London dispersion forces. The overall solubility is therefore a balance of these competing intermolecular forces.

Qualitative Solubility in Common Organic Solvents

Based on available data from chemical suppliers, the solubility of this compound has been qualitatively described in several common organic solvents. This information, while not quantitative, provides valuable initial guidance for solvent selection.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble[1][3] |

| Benzene | C₆H₆ | Non-polar | Soluble[1][3] |

| Toluene | C₇H₈ | Non-polar | Soluble[1][3] |

| Diethyl Ether | (C₂H₅)₂O | Slightly polar | Slightly soluble[1][3] |

| Hexane | C₆H₁₄ | Non-polar | Very slightly soluble[1][3] |

Expert Interpretation of Qualitative Data:

The principle of "like dissolves like" provides a strong framework for interpreting these observations.

-

High Solubility in THF, Benzene, and Toluene: Tetrahydrofuran, while polar, is also a relatively large and non-protic molecule, allowing it to effectively solvate both the polar ester group and the non-polar regions of this compound. The high solubility in benzene and toluene, which are non-polar aromatic solvents, can be attributed to favorable van der Waals forces and potential π-stacking interactions with the aromatic rings.

-

Moderate to Low Solubility in Diethyl Ether and Hexane: Diethyl ether is less polar than THF and its smaller size may lead to less effective solvation of the entire molecule. The very slight solubility in hexane, a purely non-polar aliphatic solvent, suggests that while the non-polar interactions are present, they are not strong enough to overcome the cohesive forces of the this compound molecules, particularly the dipole-dipole interactions of the ester and difluoro groups.

Predicting Molecular Interactions

The interplay of intermolecular forces between this compound and solvent molecules is key to understanding its solubility. The following diagram illustrates the primary interactions with a representative polar aprotic solvent (THF) and a non-polar solvent (Toluene).

Caption: Intermolecular forces between this compound and solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, an experimental determination of solubility is necessary. The following is a robust, step-by-step protocol for quantifying the solubility of this compound in a given organic solvent.

Principle: This method relies on creating a saturated solution of this compound at a specific temperature, followed by the quantitative analysis of the dissolved solute in a known volume of the supernatant.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringe filters (0.22 µm, solvent-compatible)

-

Vials for sample preparation and analysis

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure:

-

Preparation of the Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 10.0 mL) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to confirm the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

-

Sample Extraction and Filtration:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, taking care not to disturb the sediment.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent being used.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-FID) to generate a calibration curve.

-

Analyze the filtered sample from the saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the analyzed sample.

-

Account for any dilutions to calculate the concentration in the original saturated solution. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Trustworthiness and Self-Validation:

-

Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

-

Mass Balance: As a cross-validation, the amount of undissolved solid can be recovered, dried, and weighed to ensure mass balance.

Conclusion

References

Methodological & Application

The Art of the CF2 Bridge: A Guide to Radical Difluoromethylation with Ethyl Iododifluoroacetate

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical design, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the array of fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. This dual character can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability. Ethyl iododifluoroacetate has emerged as a versatile and efficient precursor for the generation of the ethoxycarbonyldifluoromethyl radical, a key intermediate in the introduction of the valuable CF2CO2Et moiety, which can be further transformed. This guide provides an in-depth exploration of the applications and protocols for leveraging this compound in radical difluoromethylation reactions, tailored for researchers and professionals in the chemical sciences.

Safety and Handling of this compound

As with any reactive chemical, proper handling of this compound is paramount for ensuring laboratory safety. It is a combustible liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood.

-